An In-Depth Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
An In-Depth Technical Guide to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a halogenated aromatic compound with significant applications in organic synthesis. Its unique molecular structure, featuring chloro, iodo, and ethoxybenzyl moieties, makes it a versatile building block for the synthesis of a variety of organic molecules, most notably as a key intermediate in the production of the SGLT2 inhibitor Dapagliflozin.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a white to light yellow crystalline powder.[3] It is characterized by its limited solubility in water but shows good solubility in common organic solvents such as ethanol, methanol, and dichloromethane.[3] The compound is sensitive to air, light, and moisture, necessitating storage in a cool, dry, and dark environment.[3][4]
Table 1: Physicochemical Properties of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
| Property | Value | Reference |
| CAS Number | 1103738-29-9 | [5][6][7] |
| Molecular Formula | C₁₅H₁₄ClIO | [1][6] |
| Molecular Weight | 372.63 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 82-85 °C | [3] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, methanol, dichloromethane | [3] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | [4] |
Synthesis and Experimental Protocols
The synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene can be achieved through various methods. One common approach involves the reaction of 1-chloro-4-iodobenzene with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.[3] A higher yield synthesis, reported to be around 80-86%, involves the reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.[1][3]
Detailed Synthesis Protocol: Reduction of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone[1]
This protocol describes a two-step reduction process to yield 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
Materials:
-
(2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Sodium borohydride (NaBH₄)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂)
-
Toluene
-
Methanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
12% Sodium carbonate solution (Na₂CO₃)
-
Nitrogen gas (N₂)
Experimental Procedure:
-
Initial Reaction: Under a nitrogen atmosphere, add 1 g of (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone and 10.88 g of dichloromethane to a 100 mL reaction flask. Heat the mixture to 30-40 °C.
-
Add 2.88 g of acetonitrile and 0.2 g of sodium borohydride. Stir the reaction at 30-40 °C for 30 minutes.
-
Slowly add 0.84 g of trimethylchlorosilane dropwise, maintaining the temperature at 30-40 °C for 4 hours.
-
Second Reduction Step: Add an additional 0.6 g of sodium borohydride and 2.52 g of trimethylchlorosilane and continue the reaction at 30-40 °C for another 4 hours.
-
Alternative Second Reduction Step: Cool the reaction solution to 0-5 °C and slowly add 2.2 g of boron trifluoride diethyl etherate dropwise, keeping the temperature below 10 °C. Then, raise the temperature to 30-35 °C and maintain for 4 hours. Cool again to 10-15 °C, add 0.6 g of sodium borohydride and 1.65 g of boron trifluoride diethyl etherate, and heat to 30-35 °C for 4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to 0-5 °C. Add 20 mL of dichloromethane, followed by the slow dropwise addition of 20 mL of 12% sodium carbonate solution. Continue stirring for 20 minutes.
-
Separate the layers and extract the aqueous phase twice with 40 mL of dichloromethane.
-
Combine the organic phases, wash once with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a light yellow oily crude product.
-
Crystallization: Dissolve the crude product in 3 mL of toluene and heat to 60 °C. Slowly add 12 mL of methanol dropwise. Cool to -10 °C and allow to crystallize for 8 hours.
-
Final Product: Filter the solid, dry it to obtain the final white solid product with a yield of approximately 86%.
Caption: Synthesis workflow for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene.
Applications in Synthesis
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a valuable intermediate in the synthesis of various organic compounds, primarily due to its dual halogenation which allows for site-selective cross-coupling reactions.[]
-
Pharmaceuticals: The most prominent application is in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2] It has also been utilized in the preparation of antitumor agents (e.g., benzimidazole-pyrimidine hybrids that inhibit tubulin polymerization), anti-inflammatory agents, and antiviral agents, such as HIV-1 integrase inhibitors.[3]
-
Materials Science: This compound serves as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs).[3] For instance, it is a starting material for tris(4-ethoxyphenyl)amine, a hole-transporting material used in OLEDs.[3] It is also used in the development of liquid crystals.[3]
Safety and Handling
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is considered a hazardous substance.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from PubChem.[6]
Conclusion
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a key chemical intermediate with significant utility in both pharmaceutical and materials science research and development. Its well-defined properties and versatile reactivity make it an important tool for organic chemists. The synthetic protocols, particularly the high-yield reduction method, provide a reliable pathway for its preparation. Proper handling and adherence to safety guidelines are crucial when working with this compound.
References
- 1. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1103738-29-9 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | 1103738-29-9 [sigmaaldrich.com]
- 5. 1103738-29-9 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene 4-碘-1-氯-2-(4-乙氧基苄基)苯 -Win-Win Chemical [win-winchemical.com]
- 6. 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene | C15H14ClIO | CID 25207582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 9. fishersci.com [fishersci.com]
